(4-Cyano-2,6-dimethylphenyl)methanesulfonamide
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Overview
Description
(4-Cyano-2,6-dimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound is characterized by the presence of a cyano group, two methyl groups, and a methanesulfonamide group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2,6-dimethylphenyl)methanesulfonamide typically involves the reaction of 4-cyano-2,6-dimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-2,6-dimethylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Various substituted sulfonamides.
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
(4-Cyano-2,6-dimethylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Cyano-2,6-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(4-Cyano-2,6-dimethylphenyl)amine: Lacks the methanesulfonamide group, making it less reactive in certain nucleophilic substitution reactions.
(4-Cyano-2,6-dimethylphenyl)sulfone: Contains a sulfone group instead of a sulfonamide, leading to different chemical reactivity and applications.
Uniqueness
(4-Cyano-2,6-dimethylphenyl)methanesulfonamide is unique due to the presence of both a cyano group and a methanesulfonamide group on the same phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(4-cyano-2,6-dimethylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7-3-9(5-11)4-8(2)10(7)6-15(12,13)14/h3-4H,6H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVDLWZHFOUSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CS(=O)(=O)N)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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